molecular formula C7H12N8 B14233286 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine CAS No. 389132-02-9

3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B14233286
CAS No.: 389132-02-9
M. Wt: 208.22 g/mol
InChI Key: NCVBWKZEAKLLKU-UHFFFAOYSA-N
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Description

3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining a tetrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an azide-containing reagent. One common method involves the use of 3-aminopropyl azide and a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group into an amine group.

    Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery systems. Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but differs in the position and type of substituents.

    Pyrido[2,3-d]pyrimidine: Another fused ring system with different electronic properties and reactivity.

    Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring, similar in structure but with different functional groups.

Uniqueness

3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of a tetrazole and pyrimidine ring system also provides a versatile scaffold for designing new compounds with diverse biological activities.

Properties

CAS No.

389132-02-9

Molecular Formula

C7H12N8

Molecular Weight

208.22 g/mol

IUPAC Name

3-(3-azidopropyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H12N8/c8-11-10-4-2-6-15-7-9-3-1-5-14(7)12-13-15/h1-6H2

InChI Key

NCVBWKZEAKLLKU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)N=NN2CCCN=[N+]=[N-]

Origin of Product

United States

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